Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a dihydropyridazine ring with various functional groups that contribute to its biological properties. The presence of the tert-butyl group and the o-tolyl moiety are particularly noteworthy as they may influence the compound's lipophilicity and interaction with biological targets.
Molecular Formula: C22H26N2O3
Molecular Weight: 366.46 g/mol
CAS Number: 899943-89-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Dihydropyridazine Ring: This step often involves cyclization reactions using appropriate hydrazines and carbonyl compounds.
- Introduction of Functional Groups: Subsequent steps include the introduction of the benzamido and ethoxycarbonyl groups through acylation and esterification reactions.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | Methyl group instead of tert-butyl | Varying solubility and potential activity |
Ethyl 4-(4-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | Chlorine substituent | Enhanced reactivity due to electronegativity |
Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | Dihydropyridine structure | Different biological profile |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of a similar compound against various cancer cell lines, including A549 (lung cancer) and SKOV3 (ovarian cancer). The results indicated promising selectivity towards malignant cells with IC50 values ranging from 9.73 μM to 21.21 μM .
Case Study 2: Toxicity Assessment
Another investigation focused on the toxicity profile of related dihydropyridazine derivatives. The findings suggested that while some compounds exhibited significant cytotoxicity towards cancer cells, they also demonstrated toxicity towards non-malignant cell lines, highlighting the need for further optimization to enhance selectivity .
Properties
IUPAC Name |
ethyl 4-[(4-tert-butylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-6-32-24(31)22-19(15-21(29)28(27-22)20-10-8-7-9-16(20)2)26-23(30)17-11-13-18(14-12-17)25(3,4)5/h7-15H,6H2,1-5H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIILOIHCNQSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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